5-Fluoro-6-nitro-1H-indazole
Overview
Description
5-Fluoro-6-nitro-1H-indazole is a solid compound . It is a derivative of indazole, which is characterized by a pyrazole fused to a benzene .
Molecular Structure Analysis
The molecular formula of 5-Fluoro-6-nitro-1H-indazole is C7H4FN3O2 . The molecular weight is 181.13 .Chemical Reactions Analysis
While specific chemical reactions involving 5-Fluoro-6-nitro-1H-indazole were not found, indazoles in general have been synthesized through various methods, including cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as a starting material .Physical And Chemical Properties Analysis
5-Fluoro-6-nitro-1H-indazole is a solid . Its density is 1.6±0.1 g/cm3 . The boiling point is 401.2±25.0 °C at 760 mmHg . The exact melting point is not available .Scientific Research Applications
Fluorophore Development for Biological Imaging
One significant application of derivatives similar to 5-Fluoro-6-nitro-1H-indazole is in the development of biheteroaryl fluorophores through palladium-catalyzed oxidative C-H/C-H cross-coupling reactions. These Indazo-Fluors exhibit tunable emissions, high quantum yields, and large Stokes shifts, making them valuable for biological imaging. Specifically, a derivative has been highlighted for its application in in vivo mitochondria imaging due to its superior photostability and low cytotoxicity, overcoming limitations of commercially available trackers (Cheng et al., 2016).
Organic Synthesis and Material Science
Another application area is the synthesis of novel organic materials. For example, the reaction of NH-indazoles with 1-fluoro-2,4-dinitrobenzene led to the unusual formation of benzotriazole-N-oxides. This reaction pathway, detailed through crystallography and computational studies, showcases the potential of such compounds in synthesizing new materials with unique properties (Alkorta et al., 2013).
Antitumor Activity
Derivatives of 5-Fluoro-6-nitro-1H-indazole have also been synthesized and evaluated for their antitumor activity. Novel 6-amino-2-phenylbenzothiazoles bearing substituents like fluoro on the phenyl ring have shown cytostatic activities against various malignant human cell lines. This indicates the potential of 5-Fluoro-6-nitro-1H-indazole derivatives in the development of anticancer drugs (Racané et al., 2006).
Heterocyclic Dyes for Electronic Applications
Moreover, the synthesis of heterocyclic green dyes from 5-nitro-1H-indazole derivatives has been explored, indicating their potential application in electronic devices due to their color intensity and charge transfer properties. These dyes exhibit large extinction coefficients and undergo bathochromic shifts in protic solvents, suggesting their utility in optoelectronic applications (Pordel et al., 2014).
Corrosion Inhibition
Research also extends to the corrosion inhibition properties of indazole derivatives for carbon steel in acidic mediums. Studies combining experimental approaches and density functional theory (DFT) have shown that certain indazole derivatives, including those with nitro and amino groups, exhibit significant inhibition efficiencies, potentially serving as corrosion inhibitors (Xu et al., 2019).
Safety And Hazards
Future Directions
Indazole-containing compounds have aroused great interest due to their wide variety of biological properties . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . This suggests that the study and application of 5-Fluoro-6-nitro-1H-indazole and similar compounds may continue to be a significant area of research in the future.
properties
IUPAC Name |
5-fluoro-6-nitro-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O2/c8-5-1-4-3-9-10-6(4)2-7(5)11(12)13/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSRHHJSNKBZCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-6-nitro-1H-indazole | |
CAS RN |
1360952-20-0 | |
Record name | 5-FLUORO-6-NITRO-1H-INDAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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